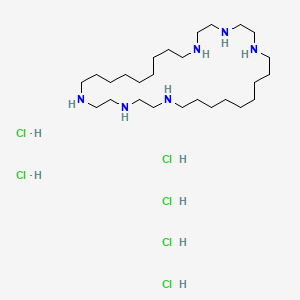
1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride is a chemical compound with the molecular formula C26H64Cl6N6 It is known for its unique structure, which includes six nitrogen atoms arranged in a cyclic pattern
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride can be synthesized through a multi-step process involving the cyclization of linear precursors. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the formation of the desired cyclic structure. The use of catalysts and solvents may also be necessary to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the cyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a receptor for dicarboxylate anions and other biologically relevant molecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride exerts its effects involves its ability to form stable complexes with various ions and molecules. The nitrogen atoms in the cyclic structure act as coordination sites, allowing the compound to bind selectively to specific targets. This property makes it useful in applications such as ion sensing, catalysis, and molecular recognition.
Comparison with Similar Compounds
1,4,7,10,13,16-Hexaazacyclooctadecane: Another cyclic compound with six nitrogen atoms, but with a smaller ring size.
1,4,8,11-Tetraazacyclotetradecane: A cyclic compound with four nitrogen atoms, used in similar applications.
Uniqueness: 1,4,7,17,20,23-Hexaaza-cyclodotriacontane hydrochloride is unique due to its larger ring size and the presence of six nitrogen atoms, which provide multiple coordination sites. This makes it particularly effective in forming stable complexes with larger ions and molecules, enhancing its utility in various scientific and industrial applications.
Properties
IUPAC Name |
1,4,7,17,20,23-hexazacyclodotriacontane;hexahydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H58N6.6ClH/c1-3-7-11-15-27-19-23-31-25-21-29-17-13-9-5-2-6-10-14-18-30-22-26-32-24-20-28-16-12-8-4-1;;;;;;/h27-32H,1-26H2;6*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZPZQUISKKHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCNCCNCCNCCCCCCCCCNCCNCCNCCCC1.Cl.Cl.Cl.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H64Cl6N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661351 |
Source


|
| Record name | 1,4,7,17,20,23-Hexaazacyclodotriacontane--hydrogen chloride (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106961-22-2 |
Source


|
| Record name | 1,4,7,17,20,23-Hexaazacyclodotriacontane--hydrogen chloride (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
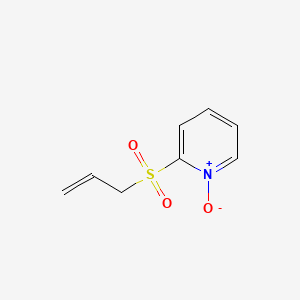

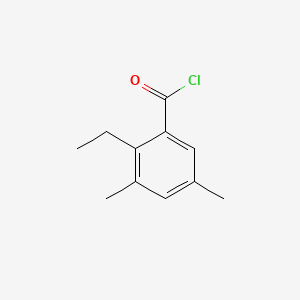


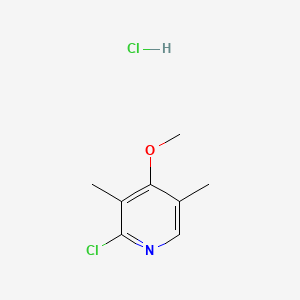

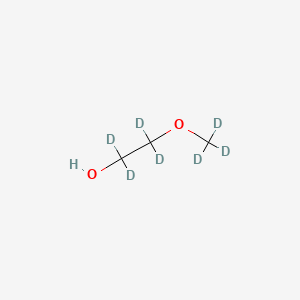
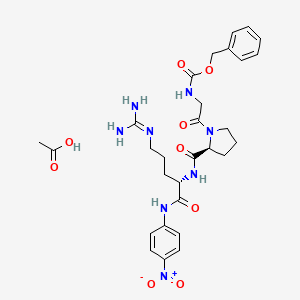
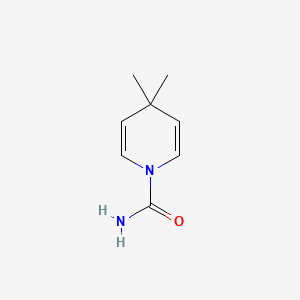

![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B560770.png)
